molecular formula C6H3Br2FO B2783553 3,5-Dibromo-4-fluorophenol CAS No. 58107-26-9

3,5-Dibromo-4-fluorophenol

Cat. No.: B2783553
CAS No.: 58107-26-9
M. Wt: 269.895
InChI Key: ZEQMACBOYBDICL-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluorophenol is an organic compound characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a hydroxyl group. This compound is part of the broader class of bromophenols, which are known for their diverse applications in various fields, including organic synthesis and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-fluorophenol typically involves the electrophilic halogenation of phenol. The process begins with the bromination of phenol to introduce bromine atoms at the 3 and 5 positions.

Industrial Production Methods: Industrial production of this compound often employs eco-friendly brominating reagents to ensure high yield and purity. The process involves the use of 4-hydroxybenzonitrile as a starting material, which undergoes bromination and subsequent fluorination under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds .

Scientific Research Applications

3,5-Dibromo-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 3,5-Dibromo-4-fluorophenol is unique due to the specific positioning of its bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dibromo-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQMACBOYBDICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58107-26-9
Record name 3,5-dibromo-4-fluorophenol
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